N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]thian-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-9(6-12-13)5-11-10-3-2-4-14-8-10/h6-7,10-11H,2-5,8H2,1H3 |
InChI Key |
PHYAJYDTKRLTEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thian-3-amine under specific conditions. One common method includes dissolving 1-methyl-1H-pyrazol-4-amine in ethanol and cooling the solution to 0°C. Thian-3-amine is then added dropwise, and the mixture is stirred for an hour. The resulting solution is further processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The thian-3-amine group may also contribute to its biological effects by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Functional Properties
- Hydrogen Bonding : Pyrazole’s NH and amine groups facilitate hydrogen bonding, critical for crystal packing (as seen in Etter’s graph-set analysis) . For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits NH···N hydrogen bonds, stabilizing its solid-state structure .
- Solubility: Thiane’s aliphatic nature likely enhances solubility in nonpolar solvents compared to aromatic thiophene derivatives .
Research Tools and Methodologies
- Crystallography : Programs like SHELX and ORTEP () are critical for determining hydrogen-bonding patterns and crystal packing, as demonstrated in studies of pyrazole-thiophene hybrids .
- Synthetic Optimization : Copper catalysts () and cesium carbonate bases are common in pyrazole functionalization, suggesting analogous routes for the target compound .
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine, identified by its CAS number 1785412-89-6, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C10H17N3S. The compound features a thian (thiophene-like) ring and a pyrazole moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing notable activity.
Summary of Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Bacillus subtilis | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
The compound exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent. However, it showed limited efficacy against Pseudomonas aeruginosa, which is often resistant to many antibiotics .
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated promising results in inhibiting cell proliferation.
In Vitro Anti-Proliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | < 25 |
| MCF7 | < 25 |
| PC3 (prostate cancer) | Moderate |
| HCT116 (colorectal cancer) | Weak |
The IC50 values indicate that this compound is particularly effective against HepG2 and MCF7 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole and thian moieties may interact with specific cellular targets involved in bacterial growth and cancer cell proliferation. Further studies are needed to elucidate these mechanisms fully.
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives of pyrazole compounds similar to this compound. For instance:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited strong anticancer activity by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Another case study focused on the synthesis of thiazole derivatives that showed enhanced antimicrobial properties compared to their parent compounds.
These findings underscore the significance of structural modifications in enhancing the biological activity of related compounds .
Q & A
Q. What are the common synthetic routes for N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine, and how are yields optimized?
Methodological Answer: The synthesis often involves Ullmann-type coupling or nucleophilic substitution. For example, a modified protocol uses cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding ~17.9% . To improve yields, researchers may:
- Vary catalysts : Replace CuBr with CuI or Pd-based catalysts.
- Optimize solvents : Test polar aprotic solvents like DMF or acetonitrile.
- Adjust reaction time/temperature : Extend reaction time (e.g., 72 hours) or increase temperature (e.g., 50°C) while monitoring decomposition.
Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the compound .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Peaks for the pyrazole methyl group (δ ~3.8–4.0 ppm) and thiane protons (δ ~2.5–3.5 ppm) confirm connectivity .
- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related pyrazol-4-amine derivatives) .
- X-ray crystallography : SHELX software refines anisotropic displacement parameters, resolving bond lengths/angles (e.g., C-N bond distances ~1.45–1.50 Å) . ORTEP-III visualizes thermal ellipsoids for structural accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?
Methodological Answer: Discrepancies (e.g., conformational flexibility in solution vs. solid-state packing) require:
- Dynamic NMR studies : Variable-temperature NMR to detect rotational barriers in the thiane ring .
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric/electronic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing solid-state conformation .
Q. What strategies improve the yield of this compound in Ullmann-type coupling reactions?
Methodological Answer: Low yields (~17.9% in ) stem from side reactions (e.g., dehalogenation, homocoupling). Mitigation strategies include:
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization. The pyrazole-thiane scaffold may bind ATP pockets (docking scores ≤ −8.0 kcal/mol) .
- Pharmacophore mapping : Identify H-bond acceptors (pyrazole N) and hydrophobic regions (thiane) for antimicrobial activity .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How should conflicting biological activity data (e.g., antimicrobial vs. cytotoxicity) be interpreted?
Methodological Answer:
- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) and MTT cytotoxicity in parallel. For example, a compound showing MIC ≤ 8 µg/mL but IC₅₀ (cytotoxicity) ≤ 10 µg/mL indicates narrow therapeutic windows .
- Selectivity indices (SI) : Calculate SI = IC₅₀/MIC; SI > 10 suggests viable drug candidates .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
